

An In-depth Technical Guide to Azide-PEG3-C1-

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Compound of Interest

Compound Name: Azide-PEG3-C1-Ala

Cat. No.: B605893

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For Researchers, Scientists, and Drug Development Professionals

Azide-PEG3-C1-Ala is a discrete polyethylene glycol (PEG)-based linker molecule widely employed in the fields of bioconjugation and drug development. Its bifunctional nature, featuring a terminal azide group and an alanine-derived carboxylic acid, makes it a versatile tool for covalently linking molecules of interest. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties of Azide-PEG3-C1-Ala

Azide-PEG3-C1-Ala is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] The azide group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions that enable the efficient and specific joining of molecular entities.[1][3] The PEG3 component, a short chain of three ethylene glycol units, enhances the hydrophilicity and solubility of the resulting conjugate, which can be advantageous for improving the pharmacokinetic properties of therapeutic molecules.

Physicochemical and Handling Data

A summary of the key quantitative data for **Azide-PEG3-C1-Ala** is presented in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C9H18N4O5	_
Molecular Weight	262.26 g/mol	
CAS Number	2054345-67-2	-
Appearance	White to off-white solid	-
Purity	≥ 95% (HPLC)	_
Solubility	Soluble in DMSO, DMF, water, and PBS	
Storage Conditions	Store at -20°C. Short-term exposure to ambient temperature is possible.	
Shelf Life	12 months from date of delivery when stored as recommended.	

Key Applications and Experimental Considerations

The primary application of **Azide-PEG3-C1-Ala** lies in its role as a linker in the construction of complex biomolecules through click chemistry.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **Azide-PEG3-C1-Ala** can be incorporated as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

Antibody-Drug Conjugate (ADC) Development

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The linker plays a crucial role in the stability and efficacy of the ADC. PEG linkers like **Azide-PEG3-C1-Ala** can improve the water solubility of the ADC, reduce aggregation, and prolong its circulation half-life.



Experimental Protocols

The following is a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for azide-functionalized molecules like **Azide-PEG3-C1-Ala**.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the general steps for conjugating an alkyne-containing molecule to **Azide-PEG3-C1-Ala**.

Materials:

- Azide-PEG3-C1-Ala
- Alkyne-functionalized molecule of interest
- Copper(II) sulfate (CuSO4)
- · Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
- Solvent (e.g., DMSO, water, or a mixture)
- Reaction vessel
- Purification system (e.g., HPLC, column chromatography)

Procedure:

- Reagent Preparation:
 - Prepare stock solutions of Azide-PEG3-C1-Ala, the alkyne-containing molecule, CuSO4,
 sodium ascorbate, and the copper ligand in a suitable solvent.



Reaction Setup:

- In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically 1.1 to 2 equivalents) of Azide-PEG3-C1-Ala in the chosen solvent.
- Add the copper ligand to the reaction mixture.
- \circ Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-100 μM .

Initiation of the Reaction:

 Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species. The final concentration of sodium ascorbate is typically 5 to 10 times that of the copper sulfate.

Reaction Incubation:

 Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

Purification:

 Once the reaction is complete, the desired conjugate can be purified from the reaction mixture using an appropriate chromatographic technique, such as reverse-phase HPLC.

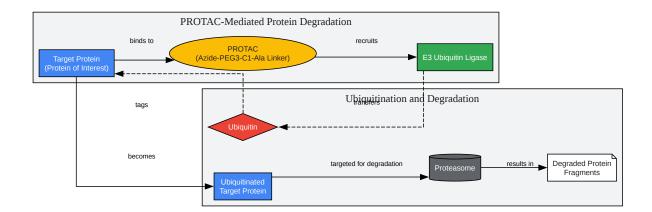
Characterization:

 The identity and purity of the final conjugate should be confirmed by analytical methods such as LC-MS and NMR.

Visualizing the Molecular Logic

To better understand the functional context of **Azide-PEG3-C1-Ala**, the following diagrams illustrate the key pathways and workflows in which it is involved.

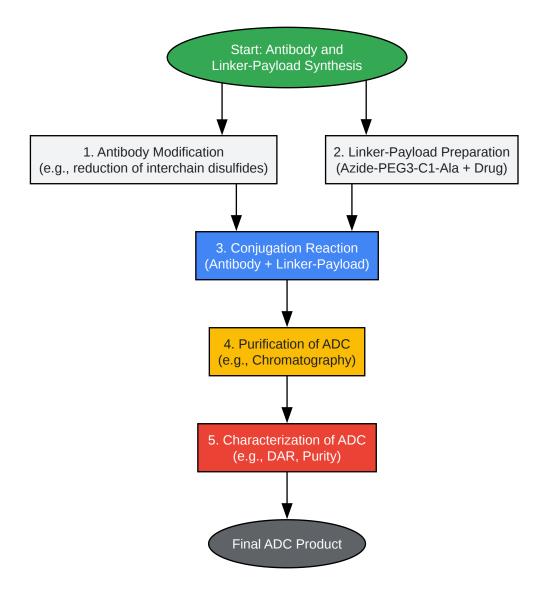




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PROTAC-Mediated Protein Degradation Pathway





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Experimental Workflow for ADC Synthesis

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